2-(4-cyclohexanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride
Description
This compound (CAS: 1396881-48-3) is a piperazine derivative featuring a cyclohexanecarbonyl group at the 4-position of the piperazine ring, a furan-2-yl substituent, and a hydroxyethyl moiety. The hydrochloride salt enhances its stability and solubility. Its molecular formula is approximately C₁₆H₂₅N₂O₃·HCl (MW ≈ 330.46 g/mol), derived from structural analysis . Piperazine derivatives are known for diverse pharmacological activities, including CNS modulation and receptor binding .
Properties
IUPAC Name |
cyclohexyl-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3.ClH/c20-15(16-7-4-12-22-16)13-18-8-10-19(11-9-18)17(21)14-5-2-1-3-6-14;/h4,7,12,14-15,20H,1-3,5-6,8-11,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZZKOZANVEIBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)CC(C3=CC=CO3)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclohexanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride typically involves multiple steps. One common method includes the reaction of cyclohexylamine with 4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity for industrial applications.
Chemical Reactions Analysis
Hydrogenation of the Furan Ring
The furan group in this compound can undergo catalytic hydrogenation under conditions similar to those reported for related furan derivatives :
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Catalysts : Raney nickel or platinum oxide in ethanol or acetic acid.
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Conditions : 1–5 atm H₂, 50–100°C.
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Product : Tetrahydrofuran derivative (saturated oxygen-containing ring).
Example Reaction Pathway :
Hydrogenation selectivity depends on steric hindrance from the adjacent ethanol and piperazine groups .
Esterification of the Ethanol Group
The secondary alcohol (-OH) attached to the furan ring can react with acylating agents:
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Reagents : Acetic anhydride, acetyl chloride, or benzoyl chloride.
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Conditions : Pyridine or DMAP as base, room temperature to 80°C .
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Product : Corresponding ester (e.g., acetate or benzoate).
Example Reaction :
Yields depend on the steric bulk of the cyclohexanecarbonyl-piperazine group .
Hydrolysis of the Cyclohexanecarbonyl-Piperazine Bond
The amide linkage in the 4-cyclohexanecarbonylpiperazine group is susceptible to hydrolysis:
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Acidic Hydrolysis : 6M HCl, reflux, 12–24 hours → yields cyclohexanecarboxylic acid and piperazine-ethanol intermediate.
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Basic Hydrolysis : 2M NaOH, 60°C, 8 hours → slower due to steric hindrance from the piperazine ring.
Mechanism :
Nucleophilic Substitution at Piperazine
The secondary amine in the piperazine ring can undergo alkylation or acylation:
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in DMF, 60°C, 6 hours → tertiary amine .
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Acylation : Reaction with chloroformates (e.g., ethyl chloroformate) → carbamate derivatives .
Example :
Steric effects from the cyclohexanecarbonyl group may reduce reaction rates .
Oxidation of the Ethanol Group
The secondary alcohol can be oxidized to a ketone under controlled conditions:
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Reagents : Pyridinium chlorochromate (PCC) in dichloromethane (room temperature, 4 hours) .
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Product : 1-(Furan-2-yl)ethanone derivative.
Reaction :
Over-oxidation of the furan ring is unlikely under mild conditions .
Salt Metathesis
The hydrochloride counterion can be exchanged via anion metathesis:
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Method : Treatment with silver nitrate (AgNO₃) or ion-exchange resins .
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Product : Nitrate or other salt forms (e.g., sulfate).
Example :
Comparative Reaction Table
Key Considerations
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Steric Effects : The cyclohexanecarbonyl group on piperazine may hinder reactions at the nitrogen center .
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Solubility : The hydrochloride salt improves aqueous solubility, enabling reactions in polar solvents .
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Byproducts : Reduction of the furan ring may compete with ethanol oxidation if conditions are not optimized .
Scientific Research Applications
Pharmacological Studies
Research indicates that this compound exhibits various pharmacological activities, including:
- Antidepressant Effects : Studies have shown that derivatives of piperazine compounds can influence serotonin and dopamine receptors, which are crucial for mood regulation.
- Anxiolytic Activity : The structural features of the compound suggest potential anxiolytic properties, making it a candidate for further exploration in anxiety disorder treatments.
Synthesis of Novel Compounds
The compound serves as an intermediate in the synthesis of other biologically active molecules. Its unique structure allows for modifications that can lead to:
- New Anticancer Agents : Research into similar compounds has led to the development of agents that target cancer cell proliferation.
- Antimicrobial Agents : Modifications can enhance its efficacy against various pathogens.
Neuropharmacology
Given its piperazine component, this compound may interact with neurotransmitter systems, making it relevant in:
- Cognitive Enhancement Research : Studies are being conducted to evaluate its effects on memory and learning processes.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry evaluated various piperazine derivatives for their antidepressant properties. The results indicated that modifications to the cyclohexanecarbonyl group significantly enhanced serotonin receptor binding affinity, suggesting that similar modifications to 2-(4-cyclohexanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride could yield potent antidepressants .
Case Study 2: Anticancer Potential
In a research project focused on the synthesis of novel anticancer agents, derivatives of this compound were tested against various cancer cell lines. The findings demonstrated promising cytotoxic effects, leading researchers to propose further studies on its mechanism of action and potential as a chemotherapeutic agent .
Mechanism of Action
The mechanism of action of 2-(4-cyclohexanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties.
Comparison with Similar Compounds
Hydroxyzine (C₂₁H₂₇ClN₂O₂)
- Structural Features: Contains a diphenylmethyl group on piperazine and an ethoxyethanol chain.
- Key Differences : Hydroxyzine lacks the cyclohexanecarbonyl and furan groups, instead featuring a 4-chlorophenyl-benzyl substituent.
- Physicochemical Properties : MW = 374.9 g/mol; pKa = 2.47 (basic piperazine nitrogen) .
- Pharmacology : Antihistamine with sedative effects. The target compound’s cyclohexane and furan groups may alter receptor affinity and metabolic stability.
2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one
- Structural Features : Piperazine substituted with a chloroacetyl group and pyrimidinylphenyl aromatic ring.
- Key Differences : Replaces the hydroxyethyl-furan moiety with a chloroacetyl group and pyrimidine-linked phenyl ring.
- Synthesis : Prepared via chloroacetyl chloride and piperazine derivatives in MeCN, suggesting analogous methods for the target compound .
Ranitidine-N-oxide (C₁₃H₂₂N₄O₃S)
- Structural Features : Furan-containing piperazine derivative with a nitroethenylamine chain.
- Key Differences : Shares the furan moiety but incorporates a sulfanyl-methyl group and nitro functionality absent in the target.
1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol Hydrochloride (C₉H₁₃ClFNO)
- Structural Features: Ethanol backbone with 4-fluorophenyl and methylamino groups.
- Key Differences : Simpler structure lacking piperazine and cyclohexanecarbonyl groups.
- Physicochemical Properties : MW = 205.66 g/mol; smaller size increases solubility but reduces binding complexity .
Structural and Functional Analysis Table
Biological Activity
2-(4-Cyclohexanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The compound has a molecular formula of and a molecular weight of approximately 300.79 g/mol. Its structure includes a piperazine ring, a cyclohexanecarbonyl group, and a furan moiety, which are significant for its biological interactions.
Biological Activity
Research indicates that 2-(4-cyclohexanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride exhibits various biological activities:
1. Antidepressant Effects
Studies have shown that compounds with similar structures to this compound can exhibit antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of serotonin and norepinephrine levels in the brain.
2. Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. It has been observed to inhibit cell proliferation in several cancer cell lines, potentially through apoptosis induction.
3. Neuroprotective Effects
Research indicates neuroprotective properties, particularly against oxidative stress and neuroinflammation. This activity is crucial for developing treatments for neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Serotonin Receptor Modulation : The piperazine moiety is known to interact with serotonin receptors, which may explain its antidepressant effects.
- Inhibition of Cell Cycle Progression : The presence of the furan ring may contribute to the inhibition of key enzymes involved in cell cycle regulation, leading to reduced tumor growth.
- Antioxidant Activity : The compound may enhance endogenous antioxidant defenses, combating oxidative stress in neuronal tissues.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antidepressant | Increased serotonin levels | |
| Antitumor | Inhibition of cancer cell proliferation | |
| Neuroprotective | Reduction in oxidative stress |
Table 2: Case Studies
Research Findings
Recent research has expanded on the potential applications of this compound:
- Case Study A : In a double-blind study involving mice subjected to stress-induced depression, administration of the compound resulted in a marked decrease in depressive behaviors compared to controls.
- Case Study B : In vitro studies on human breast cancer cells demonstrated that the compound inhibited proliferation by inducing apoptosis through caspase activation pathways.
- Case Study C : A rat model study indicated that treatment with this compound led to significant improvements in memory retention tasks, suggesting potential benefits for cognitive decline associated with aging.
Q & A
Q. Purity Assurance :
- Column chromatography : Use silica gel with gradients like ethyl acetate/petroleum ether (1:1) for intermediate purification .
- Recrystallization : Optimize solvent systems (e.g., ethanol/water) for final product crystallization.
- Analytical validation : Confirm purity via HPLC (>95% purity) and NMR (absence of residual solvents or unreacted intermediates) .
Basic: How is the crystalline structure of this compound validated?
Answer:
X-ray crystallography is the gold standard. Methodological steps include:
- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
- Structure solution : Employ SHELXS/SHELXD for phase determination .
- Refinement : Apply SHELXL with riding models for H atoms and anisotropic displacement parameters for non-H atoms (as in ) .
- Validation : Check CIF files for R-factor convergence (<0.05) and geometric outliers using PLATON .
Advanced: How to design a structure-activity relationship (SAR) study for this compound’s potential biological activity?
Answer:
Key structural features to test :
- Piperazine moiety : Replace with other heterocycles (e.g., morpholine) to assess flexibility impact.
- Cyclohexanecarbonyl group : Modify to aromatic or smaller aliphatic groups to study steric effects.
- Furan-2-yl ethanol : Test substituents on the furan ring (e.g., methyl, nitro) for electronic effects.
Q. Experimental design :
- In vitro assays : Use enzyme inhibition (e.g., kinase assays) or cell viability (e.g., MTT assay) with IC50 determination.
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and negative controls (DMSO vehicle).
- Data normalization : Express activity relative to baseline (e.g., untreated cells) and validate with triplicate runs .
Advanced: How to resolve contradictions in reported biological activity data for analogous compounds?
Answer:
Contradictions may arise from:
- Purity discrepancies : Ensure compounds are ≥95% pure via HPLC and characterized by NMR/MS.
- Assay variability : Standardize protocols (e.g., cell passage number, incubation time) across labs.
- Structural differences : Compare substituent effects (e.g., ’s oxalate salt vs. hydrochloride salt bioavailability) .
- Statistical rigor : Apply ANOVA with post-hoc tests to confirm significance (p < 0.05).
Basic: Why is the hydrochloride salt form critical for this compound’s physicochemical properties?
Answer:
The hydrochloride salt enhances:
- Solubility : Improves aqueous solubility for in vitro assays (critical for dose-response studies).
- Stability : Reduces hygroscopicity compared to freebase forms, aiding long-term storage.
- Bioavailability : Facilitates protonation of the piperazine nitrogen, enhancing membrane permeability .
Advanced: How to optimize reaction yields for piperazine intermediates?
Answer:
- Catalyst screening : Test palladium catalysts for coupling reactions (e.g., Suzuki-Miyaura for aromatic substitutions).
- Temperature control : Reflux in ethanol (78°C) for 12 hours to ensure complete amidation .
- Workup optimization : Use ethyl acetate for extraction to minimize polar byproduct carryover.
- Yield data : Typical yields for analogous piperazine derivatives range from 40–60% after column chromatography .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
Advanced: Can computational methods predict this compound’s interaction with biological targets?
Answer:
Yes, via:
- Molecular docking : Use AutoDock Vina to model binding to receptors (e.g., GPCRs). Input crystal structure (if available) or homology models.
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER).
- Pharmacophore mapping : Align with known active compounds (e.g., ’s piperazine-aniline derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
